Cas no 1934651-26-9 (3-(2-Methylpropyl)oxolane-3-carbaldehyde)

3-(2-Methylpropyl)oxolane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- EN300-1622725
- 1934651-26-9
- 3-(2-Methylpropyl)oxolane-3-carbaldehyde
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- インチ: 1S/C9H16O2/c1-8(2)5-9(6-10)3-4-11-7-9/h6,8H,3-5,7H2,1-2H3
- InChIKey: CWUXOUAJKFZDMN-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C=O)(C1)CC(C)C
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 26.3Ų
3-(2-Methylpropyl)oxolane-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1622725-0.05g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1622725-0.5g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1622725-1000mg |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1622725-0.25g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1622725-1.0g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1622725-0.1g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1622725-500mg |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1622725-2500mg |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 2500mg |
$2071.0 | 2023-09-22 | ||
Enamine | EN300-1622725-50mg |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1622725-2.5g |
3-(2-methylpropyl)oxolane-3-carbaldehyde |
1934651-26-9 | 2.5g |
$2155.0 | 2023-06-04 |
3-(2-Methylpropyl)oxolane-3-carbaldehyde 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-(2-Methylpropyl)oxolane-3-carbaldehydeに関する追加情報
Comprehensive Overview of 3-(2-Methylpropyl)oxolane-3-carbaldehyde (CAS No. 1934651-26-9): Properties, Applications, and Industry Insights
3-(2-Methylpropyl)oxolane-3-carbaldehyde (CAS No. 1934651-26-9) is a specialized organic compound gaining attention in pharmaceutical and fragrance industries due to its unique structural properties. This oxolane derivative features a carbaldehyde functional group attached to a tetrahydrofuran (oxolane) ring, modified with a 2-methylpropyl substituent. Its molecular formula C9H16O2 and moderate polarity make it valuable for synthetic applications where controlled reactivity is required.
Recent studies highlight the compound's role as a versatile building block in asymmetric synthesis. The oxolane ring provides stereochemical control, while the aldehyde group serves as a reactive handle for further transformations. Researchers are exploring its potential in creating chiral intermediates for bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological pathways. The 2-methylpropyl group enhances lipophilicity, making derivatives more bioavailable—a key consideration in modern drug design.
In the flavor and fragrance sector, 3-(2-Methylpropyl)oxolane-3-carbaldehyde contributes to green chemistry initiatives by enabling sustainable alternatives to traditional aroma chemicals. Its structural features allow for the creation of complex olfactory profiles with reduced environmental impact. Perfumers value its ability to impart woody-herbal nuances with exceptional longevity—a property increasingly demanded by consumers seeking natural-inspired fragrances.
The compound's stability under physiological conditions has sparked interest in prodrug development. Pharmaceutical scientists are investigating its use as a molecular scaffold that can mask active drug components until targeted release occurs. This approach aligns with current trends in precision medicine and reduced side-effect profiles—topics frequently searched in academic and industry circles.
Analytical characterization of CAS 1934651-26-9 reveals distinctive spectroscopic signatures. Nuclear Magnetic Resonance (NMR) studies show characteristic peaks at δ 9.6 ppm for the aldehyde proton and multiplets between δ 1.0-2.5 ppm for the methylpropyl moiety. These markers facilitate quality control during synthesis—a critical factor for manufacturers addressing growing demand for high-purity specialty chemicals.
Industrial applications leverage the compound's thermal stability (decomposition >200°C) and solubility profile (soluble in most organic solvents). Process chemists report successful scale-up using continuous flow reactors—a cutting-edge manufacturing technique that improves yield while minimizing waste. Such advancements respond to market demands for cost-effective synthesis routes, a frequent search topic among chemical engineers.
Emerging research explores the compound's potential in material science applications. When incorporated into polymer backbones, it can introduce both rigidity (via the oxolane ring) and controlled reactivity (through the aldehyde group). These properties show promise for developing smart materials with stimuli-responsive behavior—an area generating significant academic interest and patent activity.
Regulatory status evaluations confirm that 3-(2-Methylpropyl)oxolane-3-carbaldehyde falls outside restricted substance lists, facilitating global trade. However, manufacturers should monitor evolving REACH compliance requirements and green chemistry regulations—topics consistently ranking high in industry searches. Proper handling protocols recommend storage under inert atmosphere to preserve the aldehyde functionality from oxidation.
The compound's structure-activity relationships continue to be elucidated through computational modeling. Quantum mechanical calculations predict favorable binding interactions with certain enzyme active sites, suggesting potential as a pharmacophore in drug discovery. These findings align with current interests in computer-aided molecular design—a rapidly growing field that combines chemistry with artificial intelligence applications.
Market analysts project steady growth for CAS 1934651-26-9 derivatives, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating. The compound's structural versatility positions it well to meet demands for novel chemical entities in both life sciences and specialty chemical sectors—making it a subject of increasing patent filings and research publications.
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